molecular formula C11H11ClN2 B7851901 6-chloro-N-ethylquinolin-4-amine

6-chloro-N-ethylquinolin-4-amine

Cat. No.: B7851901
M. Wt: 206.67 g/mol
InChI Key: ZDLRYSKBTQBTPF-UHFFFAOYSA-N
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Description

6-Chloro-N-ethylquinolin-4-amine is a quinoline derivative, a class of compounds known for their wide range of biological activities and applications in medicinal chemistry. Quinoline derivatives are often utilized in the development of pharmaceuticals due to their antimicrobial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-ethylquinolin-4-amine typically involves the reaction of 6-chloroquinoline with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-N-ethylquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Chloro-N-ethylquinolin-4-amine has numerous applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and antimalarial properties.

    Medicine: Explored as a candidate for developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-chloro-N-ethylquinolin-4-amine involves its interaction with various molecular targets. In antimicrobial applications, it is believed to inhibit DNA synthesis by interfering with bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. In antimalarial applications, it may inhibit hemozoin polymerization, a critical process for the survival of the malaria parasite .

Comparison with Similar Compounds

Uniqueness: 6-Chloro-N-ethylquinolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamine group enhances its solubility and bioavailability, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-chloro-N-ethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-2-13-11-5-6-14-10-4-3-8(12)7-9(10)11/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLRYSKBTQBTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=C(C=CC2=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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